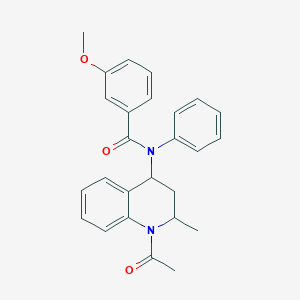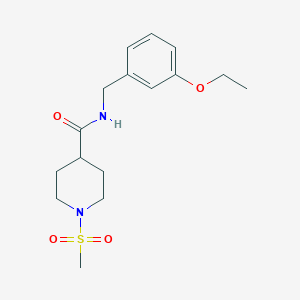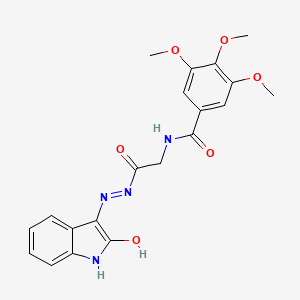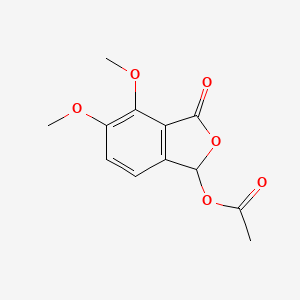
3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate is a complex organic compound with the molecular formula C13H16N2O3S2 . This compound is characterized by its unique structure, which includes a thioxopyrimidine ring and a benzenesulfonate group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidine with phenyl 4-methyl-1-benzenesulfonate under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine and dichloromethane, at a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvent, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvent, low temperature (0-10°C).
Substitution: Nucleophiles such as amines or thiols; conditionsorganic solvent, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The thioxopyrimidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone
- Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
- Trimethylboroxine
Uniqueness
Compared to similar compounds, 3-[4,4,6-Trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl]phenyl 4-methyl-1-benzenesulfonate is unique due to its specific combination of a thioxopyrimidine ring and a benzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22N2O3S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-8-10-18(11-9-14)27(23,24)25-17-7-5-6-16(12-17)22-15(2)13-20(3,4)21-19(22)26/h5-13H,1-4H3,(H,21,26) |
InChI Key |
LNPUZIATNBATHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=CC(NC3=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
![(2E)-2-({[(4-chlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B14951030.png)

![N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-1-(3-methylphenyl)methanesulfonamide](/img/structure/B14951045.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)
![4-chloro-N-((E)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B14951056.png)

![1-(4-fluorophenyl)-N-{3-[methyl(phenyl)amino]propyl}methanesulfonamide](/img/structure/B14951067.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)


![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)
